molecular formula C11H14Br2O B3039778 2,6-Dibromo-4-tert-butylanisole CAS No. 132268-08-7

2,6-Dibromo-4-tert-butylanisole

Cat. No. B3039778
CAS RN: 132268-08-7
M. Wt: 322.04 g/mol
InChI Key: UDZXVHYIQLWLIX-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4-tert-butylanisole” is an organic compound . It is also known as "4-Bromo-2,6-di-tert-butylanisole" . It appears as a yellow to orange to brown liquid or low melting solid .


Molecular Structure Analysis

The molecular formula of “2,6-Dibromo-4-tert-butylanisole” is C11H14Br2O. This means it contains 11 carbon atoms, 14 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom.

Scientific Research Applications

Solubilized Form of Lawesson's Reagent

Foreman, Slawin, and Woollins (1999) described the reaction of 2-tert-Butylanisole with P4S10 to produce a solubilized form of Lawesson's Reagent, which was characterized by X-ray crystallography. This derivative shows improved yields in thionation reactions compared to Lawesson's Reagent, particularly at room temperature (Foreman, Slawin, & Woollins, 1999).

Catalysis in tert-Butylation

Shimada (1976) investigated the tert-butylation of aromatic hydrocarbons using a catalyst composed of AlCl3 and tert-butylanisole. This method demonstrated high substrate selectivity without isomerization or transalkylation, contributing to the field of organic synthesis (Shimada, 1976).

Synthesis of Anti-Inflammatory Compounds

Isomura et al. (1984) synthesized 2,6-di-tert-butylphenols with azoles, showing significant anti-arthritic activity in animal models. These compounds, particularly one derivative, displayed promising potential as anti-arthritic agents, indicating therapeutic applications in pharmacology (Isomura et al., 1984).

Environmental and Human Exposure Studies

Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol. This research provides insights into the environmental impact and potential health risks associated with these compounds (Liu & Mabury, 2020).

Electrochemical Oxidation Studies

Zabik et al. (2016) studied the electrochemical oxidation of tert-butylated phenols, including 2,6-di-tert-butyl-4-methylphenol, in an aprotic environment. Their research highlighted the influence of steric hindrance and phenoxyl radical stability in the electrochemical oxidation process, which is relevant for understanding the chemical properties of these compounds (Zabik, Virca, McCormick, & Martic-Milne, 2016).

Synthesis of Monocyclic Diketopiperazine Derivatives

Dawidowski and Turło (2013) synthesized a series of 2,6-diketopiperazine derivatives using a multicomponent Ugi reaction, which showed anticonvulsant activity in animal models. This study contributes to medicinal chemistry, particularly in the development of novel pharmaceutical compounds (Dawidowski & Turło, 2013).

Safety and Hazards

The safety data sheet for “4-Bromo-2,6-di-tert-butylanisole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,3-dibromo-5-tert-butyl-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZXVHYIQLWLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-tert-butylanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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